Product packaging for 6-Methyl-5,8-dihydroquinoline-5,8-dione(Cat. No.:CAS No. 18633-03-9)

6-Methyl-5,8-dihydroquinoline-5,8-dione

Cat. No.: B13474227
CAS No.: 18633-03-9
M. Wt: 173.17 g/mol
InChI Key: XXQAHBXLRFWCTG-UHFFFAOYSA-N
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Description

6-Methyl-5,8-dihydroquinoline-5,8-dione, also referred to as a 6-methyl quinoline-5,8-dione, is a synthetic derivative of the quinoline-5,8-dione scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. This compound is furnished for research applications to investigate the therapeutic properties of quinolinequinones. The quinoline-5,8-dione core is the key pharmacophore of several potent natural antitumor antibiotics, such as streptonigrin and lavendamycin, and has been extensively researched for its antiproliferative effects . The high redox activity of the quinone moiety allows it to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells and lead to apoptosis . Furthermore, derivatives of this scaffold have been identified as substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in solid tumors . This bio-reductive activation can lead to selective cytotoxicity in cancer cells, making such compounds promising candidates for development as anticancer agents . Recent studies have also demonstrated that novel quinoline-5,8-dione derivatives can act as inhibitors of sphingosine kinase (SphK), a molecular target overexpressed in many cancers, including breast, renal, and leukemia . Beyond oncology research, the quinoline-5,8-dione scaffold exhibits a broad spectrum of biological activities, including antimalarial, antiviral, antibacterial, and antifungal properties, providing multiple avenues for investigation in infectious disease research . The specific incorporation of a methyl substituent at the C6 position, as in this compound, allows researchers to probe structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B13474227 6-Methyl-5,8-dihydroquinoline-5,8-dione CAS No. 18633-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18633-03-9

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6-methylquinoline-5,8-dione

InChI

InChI=1S/C10H7NO2/c1-6-5-8(12)9-7(10(6)13)3-2-4-11-9/h2-5H,1H3

InChI Key

XXQAHBXLRFWCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 5,8 Dihydroquinoline 5,8 Dione and Its Analogues

De Novo Synthetic Routes to the 6-Methyl-5,8-dihydroquinoline-5,8-dione Scaffold

The de novo synthesis of the this compound core involves the initial formation of the bicyclic quinoline (B57606) ring system, followed by the introduction of the dione (B5365651) functionality.

Strategies for Quinoline Ring Annulation and Formation

The construction of the quinoline skeleton is a foundational step in synthesizing the target compound. Several classic and modern annulation strategies are employed to create this fused heterocyclic system. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Key historical methods that remain relevant include:

Skraup Synthesis : This method produces quinoline by heating an aniline with sulfuric acid, glycerol, and a mild oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pkiipseries.org The glycerol is first dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. uop.edu.pkiipseries.org

Friedländer Synthesis : This strategy involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde) in the presence of a base. pharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Synthesis : In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone intermediate. This intermediate is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Doebner-Miller Synthesis : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. pharmaguideline.comiipseries.org

More recent advancements in quinoline synthesis leverage catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization to enhance efficiency and functional group tolerance. mdpi.com

Oxidation Approaches for the Dione Moiety Construction

Once the 6-methylquinoline scaffold is established, the critical step is the oxidation of the benzene (B151609) ring to form the 5,8-dione moiety. This transformation is typically achieved by oxidizing the corresponding 5,8-dihydroxyquinoline or, more commonly, an 8-hydroxyquinoline (B1678124) precursor.

Common oxidative methods include:

Oxidation with Sodium Chlorate : A prevalent method involves the oxidation of the precursor, such as 6-methyl-5,8-dihydroquinoline, using sodium chlorate (NaClO₃) in hydrochloric acid at elevated temperatures (e.g., 60°C). vulcanchem.com This approach has also been used for the synthesis of 6,7-dichloro-2-hydroxy-5,8-quinolinedione from a 2-hydroxyquinolin-8-ol precursor. mdpi.com

Photooxygenation : An efficient method for converting 8-hydroxyquinolines into quinoline-5,8-diones involves photo-oxidation. researchgate.netgoogle.com This process is conducted in an organic solvent with oxygen under actinic radiation and in the presence of a sensitizer (B1316253). An intermediate hydroperoxide is formed, which then decomposes to yield the final dione product in high yields. google.com

Oxidation with Selenium Dioxide : Selenium dioxide (SeO₂) in a solvent like dioxane can be used to introduce the carbonyl groups. vulcanchem.com However, this method requires careful temperature control to prevent over-oxidation. vulcanchem.com It has been successfully used to oxidize a methyl group at the C2 position of a quinolinedione to an aldehyde. mdpi.com

Oxidation with Dichromate : Quinoline-5,8-dione can be prepared from 5-amino-8-hydroxyquinoline through oxidation with dichromate. google.com This method, however, necessitates a doubly functionalized quinoline starting material, which can be expensive. google.com

The table below summarizes various oxidizing agents and precursors used in the formation of the quinoline-5,8-dione moiety.

Oxidizing AgentPrecursorNotesReference
Sodium Chlorate (NaClO₃) / HCl6-Methyl-5,8-dihydroquinolineYielded 44% purity after chromatography. vulcanchem.com
Sodium Chlorate (NaClO₃) / HCl2-substituted-quinolin-8-olReaction heated to 60°C. mdpi.com
Oxygen / Actinic Radiation8-HydroxyquinolinePhoto-oxidation in the presence of a sensitizer. google.com
Selenium Dioxide (SeO₂)6-Methyl-5,8-dihydroquinolineRequires stringent temperature control. vulcanchem.com
Dichromate5-Amino-8-hydroxyquinolineRequires expensive starting materials. google.com

Functional Group Interconversions and Precursor-Based Syntheses

The synthesis of this compound and its derivatives often relies on the modification of pre-existing, functionalized quinoline precursors. Functional group interconversion (FGI) is a key strategy that allows for the introduction of desired substituents or the transformation of one functional group into another at a late stage of the synthesis.

For instance, a key precursor for the target dione is 6-methyl-8-hydroxyquinoline. The hydroxyl group at the C-8 position is essential for the subsequent oxidation step to form the dione ring. researchgate.netgoogle.com Similarly, the synthesis of various quinoline derivatives can start from a common scaffold which is then elaborated. For example, 4-hydroxy quinoline can be converted to 4-chloroquinoline, which then serves as a versatile intermediate. The chloro group can be displaced by a hydrazine to form a 4-hydrazinylquinoline scaffold, which is then further reacted to create hydrazones, ureas, and pyrazoles. nih.gov

In the context of quinoline-5,8-diones, functional groups on the ring can be modified. Research on 6,7-dichloro-2-methyl-5,8-quinolinedione has shown that the methyl group at the C-2 position can be oxidized to a formyl group using selenium dioxide. mdpi.com This aldehyde can then serve as a handle for further derivatization.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving selectivity is crucial when synthesizing complex derivatives of this compound. This involves controlling which functional groups react (chemoselectivity), where on the molecule the reaction occurs (regioselectivity), and the spatial arrangement of the atoms (stereoselectivity).

Control of Substitution Patterns

The substitution pattern on the quinoline-5,8-dione scaffold significantly influences its chemical and biological properties. mdpi.com Controlling the regioselectivity of substitution reactions is therefore a primary objective.

The inherent reactivity of the quinoline-5,8-dione system guides substitution. The dione moiety makes the ring susceptible to nucleophilic attack. In compounds like 6,7-dichloroquinoline-5,8-dione, the chlorine atoms serve as leaving groups that can be displaced by nucleophiles. Interestingly, reactions with 2-aminopyridine derivatives resulted in an unexpected nucleophilic substitution at the C-7 position, leading to rearranged ortho-quinone products. nih.gov This contrasts with reactions involving ethyl acetoacetate, where substitution occurred at the C-6 position to yield para-quinones. nih.gov

This differential reactivity highlights the ability to control substitution patterns based on the choice of nucleophile. A synthetic approach for other quinoline-5,8-diones involved the chemoselective displacement of a bromine atom at the C-7 position using various phenols, demonstrating a robust method for installing different aryl ether linkages at that specific position. mdpi.com

The synthesis of substituted quinoline-8-carboxamides also showcases advanced control of substitution patterns. Palladium-catalyzed coupling reactions (Suzuki, Sonogashira, Stille) have been used to introduce a wide variety of substituents at the C-3 position of a 3-iodoquinoline-8-carboxamide precursor. nih.gov Furthermore, selective palladium-catalyzed couplings can be achieved at the C-2 position of 2,8-dibromoquinoline, allowing for the synthesis of 2-substituted derivatives. nih.gov

The table below provides examples of regioselective reactions on the quinoline-dione scaffold.

Starting MaterialReagentPosition of SubstitutionProduct TypeReference
6,7-Dichloroquinoline-5,8-dione2-Aminopyridine derivativesC-7Ortho-quinone derivative nih.gov
7-Bromo-quinoline-5,8-dioneVarious phenolsC-7C-7 ether-linked quinoline-5,8-dione mdpi.com
3-Iodoquinoline-8-carboxamideBoronic acids, alkynes, etc. (Pd-catalyzed)C-33-Substituted quinoline-8-carboxamide nih.gov
2,8-DibromoquinolineVarious coupling partners (Pd-catalyzed)C-22-Substituted-8-bromoquinoline nih.gov

Asymmetric Synthesis Approaches for Chiral Derivatives

The direct asymmetric synthesis of this compound has not been extensively reported. However, the broader field of quinoline chemistry offers several established strategies for the enantioselective synthesis of chiral quinoline derivatives. These methodologies could potentially be adapted to produce chiral analogues of this compound, for instance, by introducing chirality in the substituent at the 6-position or on a reduced form of the quinoline ring.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles. For instance, quinine-based squaramide organocatalysts have been successfully employed in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This approach involves an aza-Henry–hemiaminalization–oxidation sequence, yielding products with high enantioselectivities (up to 95% ee) organic-chemistry.org. The principles of this catalytic system, which relies on hydrogen bonding to control the stereochemical outcome, could conceivably be applied to a synthetic route targeting chiral precursors of this compound.

Biocatalysis: Enzymatic strategies offer a green and highly selective alternative for the synthesis of chiral compounds. While direct asymmetric synthesis of the target compound using enzymes is not documented, biocatalysts like monoamine oxidase (MAO-N) have been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. Furthermore, a chemo-enzymatic approach using horseradish peroxidase (HRP) has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolones tandfonline.comresearchgate.net. Such enzymatic systems could be engineered or screened for activity towards precursors of this compound to introduce chirality.

Metal-Catalyzed Asymmetric Hydrogenation: Chiral metal complexes are widely used for the asymmetric hydrogenation of prochiral olefins and ketones. For example, chiral Iridium-SpiroPAP catalysts have been shown to be highly effective in the asymmetric partial hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, affording chiral 1,4-dihydroquinolines in high yields and excellent enantioselectivities (up to 99% ee) . This method could be explored for the enantioselective reduction of a suitable quinoline precursor to introduce a chiral center, which could then be further elaborated to the target dione structure.

The following table summarizes potential asymmetric synthesis strategies applicable to chiral derivatives of this compound based on methodologies for related compounds.

Catalytic System Reaction Type Potential Application Reported Enantioselectivity
Quinine-based squaramideAza-Henry-hemiaminalization-oxidationSynthesis of chiral dihydroisoquinolinone precursorsUp to 95% ee organic-chemistry.org
Monoamine Oxidase (MAO-N)Biocatalytic oxidationKinetic resolution of racemic tetrahydroquinoline precursorsN/A
Iridium-SpiroPAPAsymmetric hydrogenationEnantioselective reduction of a quinoline precursorUp to 99% ee

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of growing interest aimed at reducing the environmental impact of chemical processes.

Solvent-Free Reactions and Alternative Solvents

Traditional syntheses of quinolines often rely on volatile and hazardous organic solvents. The development of solvent-free reaction conditions and the use of greener alternative solvents are key tenets of green chemistry.

Solvent-Free Synthesis: Several methods for the synthesis of quinoline derivatives under solvent-free conditions have been reported. For example, the Friedländer annulation, a classic method for quinoline synthesis, has been successfully carried out using a sulfonic acid ionic liquid as a dual solvent-catalyst at 50 °C, and with Li⁺-modified nanoporous Na⁺-montmorillonite at 100 °C nih.gov. Another approach involves the use of caesium iodide as a catalyst under thermal, solvent-free conditions for the reaction of 2-aminoacetophenone with ketones, affording quinoline derivatives in good yields and with a simple work-up researchgate.net. These solvent-free methods offer advantages in terms of reduced waste, lower energy consumption, and simplified purification procedures.

Alternative Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water and ethanol are considered green solvents. For instance, a one-pot, three-component condensation for the synthesis of spiro-quinolines has been developed using an ethanol:water mixture as the solvent tandfonline.com. Another example is the use of a water and acetic acid mixture for the synthesis of tetrahydrospiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]-2,5′(6′H)-dione derivatives tandfonline.com. A patent describes a photo-oxidation method for preparing quinoline-5,8-diones from 8-hydroxyquinolines where solvents like dichloromethane, acetonitrile, methanol, ethanol, and water can be used in the presence of a sensitizer google.com.

Catalyst Development and Recyclability

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to minimize waste and improve the atom economy of chemical reactions.

Heterogeneous Catalysts: The use of heterogeneous catalysts simplifies product purification and allows for catalyst reuse. A recyclable Cu/CeO₂ catalyst has been developed for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to synthesize quinolines nih.gov. Another example is a Fe₃O₄@SiO₂-Ag nanocatalyst that has been used for the synthesis of quinoline derivatives in a water and ethanol solvent system. This catalyst was successfully recycled for six consecutive times with only a slight decrease in activity nanomaterchem.com.

Recyclable Homogeneous Catalysts: Ionic liquids (ILs) can act as recyclable catalysts and solvents. For the Friedländer synthesis of quinolines, [Hbim]BF₄ has been used as an efficient and reusable catalyst under solvent-free conditions nih.gov.

The following table provides an overview of green catalytic approaches that could be relevant for the synthesis of this compound and its analogues.

Catalyst Reaction Solvent/Conditions Key Advantages
Cu/CeO₂Acceptorless dehydrogenative couplingMild conditionsRecyclable, cost-effective nih.gov
Fe₃O₄@SiO₂-Ag nanocatalystThree-component couplingWater and ethanolRecyclable (6 times) nanomaterchem.com
Li⁺-modified Na⁺-montmorilloniteFriedländer annulationSolvent-free, 100 °CReusable, environmentally friendly nih.gov
[Hbim]BF₄ (Ionic Liquid)Friedländer synthesisSolvent-free, 100 °CRecyclable nih.gov

Spectroscopic and Structural Elucidation of 6 Methyl 5,8 Dihydroquinoline 5,8 Dione

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Delineation

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for 6-Methyl-5,8-dihydroquinoline-5,8-dione, the molecule would first be ionized, often forming a protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of the quinoline-5,8-dione core is expected to proceed through characteristic pathways, including the loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). The presence of the methyl group on the quinoline (B57606) ring would also lead to specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) or the formation of resonance-stabilized fragment ions. By analyzing the mass-to-charge ratios (m/z) of these product ions, a fragmentation pattern can be constructed, providing a veritable fingerprint for the molecule's structure.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
[M+H]⁺ Varies CO (Carbon Monoxide)
[M+H]⁺ Varies HCN (Hydrogen Cyanide)
[M+H]⁺ Varies •CH₃ (Methyl Radical)

Note: This table represents hypothetical fragmentation data based on the known fragmentation patterns of similar heterocyclic quinone compounds. Actual experimental values may vary.

X-ray Crystallography and Solid-State Structural Determination of this compound

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule, confirming its connectivity and stereochemistry.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, the planar aromatic quinoline ring system and the polar carbonyl groups of the dione (B5365651) moiety are expected to dominate these interactions. Key interactions would likely include:

π-π Stacking: The flat, electron-rich aromatic rings can stack on top of one another, contributing significantly to the stability of the crystal structure.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, interactions between the carbonyl oxygen atoms and C-H groups on neighboring molecules (C-H···O interactions) are anticipated.

Analysis of the crystal structure of related 5,8-quinolinedione (B78156) derivatives has shown that the size of crystallites can be influenced by the specific substitution pattern on the quinoline moiety. mdpi.com

Table 2: Representative Crystallographic Data for a Quinoline-5,8-dione Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.2879
b (Å) 4.8782
c (Å) 15.7423
β (°) 100.807
Volume (ų) 924.9

Note: This data is for the related compound 5-azidomethyl-8-hydroxyquinoline and is presented for illustrative purposes of a typical quinoline derivative crystal structure. scispace.com

The quinoline-5,8-dione ring system is largely rigid and planar. X-ray diffraction analysis would precisely quantify the degree of planarity of the fused ring system. Minor deviations from planarity, such as slight torsions, can be induced by the steric effects of substituents and the forces of crystal packing. scispace.com The conformation of the methyl group relative to the quinoline ring would also be definitively established.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Elucidation of Derivatives

This compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). However, ECD is an indispensable tool for determining the absolute configuration of chiral derivatives of this compound.

Should a chiral center be introduced into the molecule, for instance, through substitution at the dihydro portion of the ring or on a side chain, the resulting enantiomers would interact differently with circularly polarized light. This differential absorption is measured by an ECD spectrometer, producing a unique spectrum for each enantiomer.

The experimental ECD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good correlation between the experimental spectrum of a particular enantiomer and the calculated spectrum for a specific absolute configuration (R or S) allows for an unambiguous assignment of its stereochemistry. This approach is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained.

Chemical Reactivity and Mechanistic Studies of 6 Methyl 5,8 Dihydroquinoline 5,8 Dione

Redox Chemistry and Electrochemical Behavior

The quinone moiety in 6-Methyl-5,8-dihydroquinoline-5,8-dione is inherently redox-active, capable of undergoing reversible reduction to the corresponding hydroquinone (B1673460). This property is central to its electrochemical behavior and potential applications in areas such as electrocatalysis.

While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, the electrochemical properties of the parent quinoline-5,8-dione and its substituted derivatives have been investigated. These studies provide a framework for understanding the expected behavior of the 6-methyl derivative. The reduction of quinoline-5,8-diones typically proceeds through a two-electron, two-proton process to form the corresponding hydroquinone. The reduction potential is influenced by the electronic nature of the substituents on the quinoline (B57606) ring system. The presence of the electron-donating methyl group at the 6-position is expected to make the reduction of the quinone moiety slightly more difficult compared to the unsubstituted parent compound, resulting in a more negative reduction potential.

Table 1: Expected Influence of Substituents on the Reduction Potential of Quinoline-5,8-dione

SubstituentElectronic EffectExpected Impact on Reduction Potential
Electron-donating (e.g., -CH₃)Increases electron density on the quinone ringShifts to more negative potentials
Electron-withdrawing (e.g., -Cl)Decreases electron density on the quinone ringShifts to more positive potentials

While the primary redox chemistry of quinones involves reduction, oxidation processes can occur, particularly from the hydroquinone form back to the quinone. This reversible redox couple is the basis for potential electrocatalytic applications. For instance, the quinone/hydroquinone system can be used to catalyze the oxidation of other species. The specific catalytic efficiency would be dependent on the redox potential of the this compound/hydroquinone couple.

Nucleophilic Addition Reactions to the Quinone Moiety

The electron-deficient nature of the carbon-carbon double bonds in the quinone ring of this compound makes it susceptible to nucleophilic addition reactions. These reactions are a primary mode of its chemical functionalization.

This compound is an excellent Michael acceptor. Nucleophiles such as amines, thiols, and carbanions can add to the α,β-unsaturated ketone system of the quinone ring. A key aspect of these reactions is the regioselectivity of the nucleophilic attack. The position of addition is influenced by both electronic and steric factors.

Studies on the nucleophilic substitution of 7-bromo-2-methylquinoline-5,8-dione (B11781591) with amines have shown that the nucleophile preferentially attacks the C-7 position. acs.org This suggests that in the case of this compound, nucleophilic attack is also likely to be highly regioselective. The directing effect of the pyridine (B92270) nitrogen and the electronic influence of the carbonyl groups play a significant role in determining the site of addition. It is anticipated that nucleophiles will preferentially add to the C-7 position of this compound.

Table 2: Predicted Regioselectivity of Michael Addition to this compound

Position of AttackElectronic FactorsSteric FactorsPredicted Outcome
C-7Activated by the C-8 carbonyl and influenced by the pyridine nitrogenLess hindered than C-5Major product
C-5Activated by the C-5 carbonylMore hindered due to proximity to the fused ring systemMinor or no product

Organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), are potent nucleophiles that can react with the quinone moiety of this compound. The outcome of these reactions depends on the nature of the organometallic reagent.

Grignard reagents typically add directly to one of the carbonyl groups (a 1,2-addition), leading to the formation of a tertiary alcohol after workup. In contrast, organocuprates are known to favor conjugate addition (a 1,4-addition or Michael addition) to α,β-unsaturated ketones. masterorganicchemistry.comyoutube.com Therefore, the reaction of an organocuprate with this compound is expected to result in the addition of the organic group to the quinone ring, likely at the C-7 position, to maintain the conjugated system in the intermediate enolate. youtube.com

Table 3: Expected Products from the Reaction of Organometallic Reagents with this compound

Organometallic ReagentType of AdditionExpected Major Product
Grignard Reagent (RMgX)1,2-AdditionTertiary alcohol at C-5 or C-8
Organocuprate (R₂CuLi)1,4-Addition (Conjugate)7-substituted-6-methyl-5,8-dihydroquinoline-5,8-dione

Electrophilic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution reactions on the quinoline ring system are influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution typically occurs on the benzene (B151609) ring, with a preference for positions 5 and 8. This selectivity is attributed to the greater stability of the cationic intermediates formed during the reaction, which allows for resonance delocalization without disrupting the aromaticity of the pyridine ring. quora.comquimicaorganica.org

In the case of this compound, the presence of the dione (B5365651) functionality further deactivates the carbocyclic ring towards electrophilic attack due to the electron-withdrawing character of the carbonyl groups. The methyl group at position 6 is an activating group and would typically direct incoming electrophiles to the ortho and para positions. However, given the strong deactivating effect of the quinone moiety, harsh reaction conditions would likely be required for any electrophilic substitution to occur. The substitution pattern would be a result of the competing directing effects of the nitrogen atom, the dione system, and the methyl group. Theoretical studies on related molecules like 8-hydroxyquinoline (B1678124) have been used to predict the sites of electrophilic attack by analyzing the electron density and stability of intermediates. researchgate.net

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions) Involving this compound

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. wikipedia.org In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com Quinoline-5,8-diones contain a potential dienophilic double bond within the quinonoid system. The reactivity of this double bond is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups.

While specific Diels-Alder reactions involving this compound have not been extensively documented, studies on analogous quinones demonstrate their participation in such cycloadditions. For instance, the Diels-Alder reaction of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with various dienes has been reported to proceed across the external quinone double bond. rsc.org It is plausible that this compound would react similarly with electron-rich dienes. The regioselectivity of the cycloaddition would be influenced by the electronic and steric effects of the methyl group on the quinoline core. Additionally, photochemical [4+2] cycloadditions have been observed with substituted quinolines, suggesting that light-induced pericyclic reactions could also be a possibility for this compound. nih.gov

A hypothetical Diels-Alder reaction between this compound and a generic diene is presented in the table below.

ReactantsDieneConditionsExpected Product
This compound1,3-ButadieneThermalCycloadduct
This compoundCyclopentadieneThermalBicyclic adduct
This compoundDanishefsky's dieneLewis AcidFunctionalized cycloadduct

Photochemical Transformations and Photoreactivity of this compound

The photochemistry of quinoline and its derivatives has been a subject of interest, particularly in the context of their environmental fate and potential applications in photodynamic therapy. The photodegradation of quinoline in aqueous solutions has been shown to proceed via the generation of reactive oxygen species, leading to hydroxylated products such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline. researchgate.netresearchgate.netnih.gov

For this compound, the quinonoid moiety is expected to be the primary chromophore. Upon absorption of UV or visible light, the molecule can be excited to a singlet or triplet state. These excited states can undergo various photochemical reactions, including cycloadditions, as mentioned in the previous section, or reactions with other molecules. The synthesis of quinoline-5,8-diones can be achieved through the photo-oxidation of 8-hydroxyquinolines in the presence of a sensitizer (B1316253), a process that involves singlet oxygen. researchgate.netgoogle.com This suggests that this compound itself could be susceptible to further photochemical degradation or transformation in the presence of light and oxygen. The methyl group may also participate in photochemical reactions, such as hydrogen abstraction.

Studies on the photochemical dearomative cycloadditions of quinolines with alkenes have shown that the regioselectivity is influenced by the position of substituents on the quinoline ring. nih.gov For a 6-methyl substituted quinoline, a preference for the formation of a 5-to-8 cycloadduct was observed. nih.gov While this study was not on the dione derivative, it provides insight into the potential photoreactivity of the quinoline scaffold.

Transition Metal-Catalyzed Reactions and Coordination Chemistry

The nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl groups in this compound are potential coordination sites for transition metals. The coordination chemistry of quinoline derivatives is well-established, with 8-hydroxyquinoline being a classic chelating ligand. researchgate.netresearchgate.net

While specific studies on the coordination of this compound are scarce, research on the closely related 6,7-dichloro-2-methyl-5,8-quinolinedione has demonstrated its ability to form complexes with various transition metals, including zinc(II). researchgate.net In these complexes, the quinolinedione ligand coordinates to the metal center. Interestingly, attempts to form organometallic complexes with 6,7-dichloro-5,8-quinolinedione in protic solvents led to a metal-assisted transformation of the para-quinone to an ortho-quinone. researchgate.net This highlights the potential for the metal center to influence the reactivity and structure of the quinolinedione ligand.

The presence of the quinoline scaffold also opens up possibilities for transition metal-catalyzed C-H functionalization reactions, although the dione functionality would significantly impact the electronic properties and reactivity of the ring system.

Metal IonPotential Coordination SitesResulting Complex TypePotential Catalytic Activity
Zn(II)Nitrogen of the pyridine ring, Oxygen of the carbonyl groupsChelate ComplexLewis acid catalysis
Ru(II)Nitrogen of the pyridine ring, Oxygen of the carbonyl groupsOrganometallic ComplexRedox catalysis
Pd(II)C-H bonds on the aromatic ringsC-H Activation ComplexCross-coupling reactions
Cu(I)Pi-system of the aromatic ringsPi-ComplexCycloaddition catalysis

Hydrolytic and Solvolytic Degradation Pathways Under Various Chemical Conditions

The stability of this compound in different chemical environments is a crucial aspect of its reactivity profile. The quinone moiety is susceptible to nucleophilic attack, and under hydrolytic conditions (in the presence of water), it can undergo degradation. The stability is expected to be pH-dependent. In acidic or basic media, the rate of hydrolysis may be accelerated.

Solvolysis, a reaction with the solvent, can also occur, particularly in protic solvents like alcohols. For instance, acid-catalyzed methanolysis of substituted 2-methylquinoline-5,8-diones has been reported to lead to the formation of 7-amino-2-methylquinoline-5,8-dione from its acylated precursors. acs.org This indicates that the quinone ring can be susceptible to nucleophilic attack by solvent molecules. The presence of the methyl group at the 6-position may sterically hinder or electronically influence the susceptibility of the quinone ring to nucleophilic attack. Detailed mechanistic studies would be required to elucidate the specific degradation pathways and the role of the methyl substituent.

Computational and Theoretical Investigations of 6 Methyl 5,8 Dihydroquinoline 5,8 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure of molecules. nih.govresearchgate.net It is widely used to determine optimized geometry, electronic distribution, and reactivity descriptors for quinoline (B57606) derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. mdpi.comsci-hub.se

In a study on the closely related compound, 6,7-dichloro-2-methyl-5,8-quinolinedione, DFT calculations were used to determine these parameters. For this analogue, the LUMO orbitals were found to be delocalized across the 5,8-quinolinedione (B78156) scaffold, indicating this region is susceptible to nucleophilic attack. mdpi.com The HOMO orbital's localization, however, was more dependent on the specific substituents. mdpi.com The calculated energy gap for these types of compounds is typically in the range of -3.3 to -3.7 eV, signifying high reactivity towards biological targets. mdpi.com

Illustrative FMO Data for a Substituted Quinoline-5,8-dione Analogue Data based on 6,7-dichloro-2-methyl-5,8-quinolinedione. mdpi.com

ParameterValue (eV)Description
EHOMO -7.218Energy of the Highest Occupied Molecular Orbital
ELUMO -3.912Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) -3.306Difference between LUMO and HOMO energies

For 6-Methyl-5,8-dihydroquinoline-5,8-dione, it is expected that the LUMO would also be distributed across the electron-deficient quinone ring, making it the primary site for reductive processes or nucleophilic attack. The HOMO would likely be distributed over the entire molecule, with some contribution from the methyl-substituted benzene (B151609) ring.

Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic reactions. mdpi.com The map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For quinoline-5,8-dione derivatives, ESP maps consistently show negative potential localized around the carbonyl oxygens at positions 5 and 8, as well as the nitrogen atom of the quinoline ring. mdpi.com These areas represent the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms and the carbon backbone, particularly the carbons of the quinone ring, typically exhibit positive potential, marking them as sites for nucleophilic attack. mdpi.com

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis helps in the assignment of experimental spectral bands to specific molecular vibrations. sci-hub.se

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its functional groups. Key predicted vibrations would include:

C=O Stretching: Strong vibrations for the two carbonyl groups of the quinone moiety, typically expected in the 1650-1700 cm⁻¹ region.

C=N/C=C Stretching: Vibrations associated with the aromatic and pyridine (B92270) rings, usually found in the 1450-1600 cm⁻¹ range.

C-H Stretching: Vibrations from the methyl group and aromatic rings, typically above 3000 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending modes for the aromatic and methyl hydrogens.

Such theoretical spectra serve as a powerful tool for confirming the structure of newly synthesized compounds. sci-hub.se

Ab Initio and Semi-Empirical Calculations for Molecular Properties and Energetics

While DFT is a form of ab initio ("from the beginning") calculation, the term also encompasses other methods like Hartree-Fock (HF) and post-HF methods. These are often more computationally demanding. For molecules of this size, DFT methods like B3LYP are frequently chosen as they provide reliable results for geometry and electronic properties that correlate well with experimental data. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, are faster but generally less accurate. They can be useful for initial conformational searches or for studying very large molecular systems, but DFT remains the standard for detailed electronic structure analysis of quinoline derivatives.

Molecular Dynamics (MD) Simulations of Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. Unlike the static picture provided by DFT optimizations, MD simulations can explore the conformational landscape, solvent effects, and intermolecular interactions.

An MD simulation of this compound in a solvent like water could reveal:

Conformational Flexibility: How the molecule flexes and vibrates at a given temperature.

Solvent Structuring: How water molecules arrange around the polar carbonyl groups and the nonpolar methyl group.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carbonyl oxygens and water molecules.

This information is crucial for understanding how the molecule behaves in a biological environment.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are instrumental in predicting a variety of spectroscopic signatures.

IR/Raman Spectra: As discussed in section 5.1.3, vibrational frequency analysis directly predicts these spectra.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods combined with DFT can predict the ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the structural elucidation of complex molecules. mdpi.com

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can calculate the energies of electronic transitions from the ground state to excited states. nih.govresearchgate.net This allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum, which is directly related to the HOMO-LUMO energy gap.

Computational energy calculations can also determine the most stable conformations of a molecule by comparing the relative energies of different geometric arrangements (isomers or conformers). For this compound, the planar ring system is expected to be rigid, with the primary conformational freedom relating to the orientation of the methyl group's hydrogen atoms.

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways

The elucidation of reaction mechanisms for this compound at a quantum mechanical level is essential for predicting its reactivity. This is primarily accomplished by mapping the potential energy surface (PES) of a given reaction. Key points on the PES, such as local minima corresponding to reactants and products, and first-order saddle points corresponding to transition states (TS), are of utmost importance.

Transition state theory (TST) forms the foundation for these investigations. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are employed to locate the geometry of the transition state connecting reactants to products. nih.govrsc.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.

Once a transition state is identified and confirmed (typically by the presence of a single imaginary frequency in a vibrational analysis), the Intrinsic Reaction Coordinate (IRC) pathway is calculated. The IRC method traces the minimum energy path on the potential energy surface from the transition state downhill to both the reactants and the products. nih.gov This confirms that the located TS is indeed the correct one for the reaction under investigation and provides a detailed picture of the geometric changes the molecule undergoes throughout the transformation.

For a molecule like this compound, a key reaction of interest is nucleophilic addition to the quinone ring, a common reactivity pattern for quinones. quimicaorganica.org Theoretical studies on related quinoline systems have investigated mechanisms such as 1,2- or 1,4-additions. nih.gov A computational study of, for example, the addition of a simple nucleophile (e.g., HS⁻) to the C6 or C7 position would involve calculating the activation energies for both pathways to determine the regioselectivity.

Reaction PathwayComputational MethodSolvent ModelActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE_rxn) (kcal/mol)
Nucleophilic Attack at C6B3LYP/6-31G(d)PCM (Water)15.2-5.8
Nucleophilic Attack at C7B3LYP/6-31G(d)PCM (Water)18.5-4.1

This table is illustrative and presents hypothetical data to demonstrate the typical output of transition state calculations for a nucleophilic addition to a quinoline-dione core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. frontiersin.orgmdpi.com While traditionally used in drug discovery, the principles of QSAR, often referred to as Quantitative Structure-Property Relationship (QSPR) in this context, can be powerfully applied to gain mechanistic insights by correlating physicochemical properties with reaction kinetics. mdpi.comnih.gov

For this compound and its derivatives, a QSAR/QSPR model could be developed to predict reactivity, such as the rate constant of a specific reaction, based on a set of calculated molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's electronic, steric, and thermodynamic properties.

The process involves:

Calculating Descriptors: A wide range of molecular descriptors for a series of related quinoline-dione compounds are calculated using quantum chemical methods.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create a mathematical equation that correlates a subset of these descriptors with an experimentally determined (or theoretically calculated) reaction rate or activation barrier.

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques.

By analyzing the descriptors that appear in the final QSAR model, one can infer which molecular properties are most influential for the reaction mechanism. For instance, if the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is a key descriptor for a nucleophilic addition reaction, it would provide strong evidence that the reaction is orbitally controlled and that the electrophilicity of the quinone ring is the dominant factor.

Relevant physicochemical descriptors for a QSAR/QSPR study focused on the reaction mechanisms of this compound would include electronic, topological, and quantum-chemical parameters.

Descriptor ClassDescriptor NameSymbolPotential Mechanistic Correlation
ElectronicEnergy of HOMOE-HOMOCorrelates with electron-donating ability (nucleophilicity).
ElectronicEnergy of LUMOE-LUMOCorrelates with electron-accepting ability (electrophilicity).
ElectronicHOMO-LUMO GapΔEIndicator of chemical reactivity and stability.
ElectronicDipole MomentμRelates to polarity and interactions in polar reaction mechanisms.
Quantum-ChemicalMulliken Atomic ChargesqIdentifies the most electrophilic or nucleophilic sites in the molecule. nih.gov
Quantum-ChemicalGlobal HardnessηMeasures resistance to change in electron distribution.
ThermodynamicHeat of FormationΔHfRelates to the thermodynamic stability of reactants and products. frontiersin.org

By establishing a robust QSAR/QSPR model, researchers can predict the reactivity of novel, unsynthesized derivatives of this compound and gain a deeper, quantitative understanding of the physicochemical properties that govern their reaction mechanisms.

Synthesis and Exploration of 6 Methyl 5,8 Dihydroquinoline 5,8 Dione Derivatives and Analogues

Design Principles for Structural Modification of the 6-Methyl-5,8-dihydroquinoline-5,8-dione Core Scaffold

The structural modification of the this compound core is guided by several key principles aimed at fine-tuning its chemical and physical properties. A primary strategy involves leveraging the inherent reactivity of the quinone ring and the influence of the fused pyridine (B92270) system. The design of new derivatives often targets specific molecular interactions or aims to modulate the compound's redox characteristics.

A significant focus in the design of quinoline-5,8-dione derivatives is their interaction with enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is often overexpressed in cancer cells, and quinolinediones can act as substrates for it. nih.gov The design principle here is to create derivatives that are efficiently recognized and reduced by NQO1, leading to specific downstream chemical events. nih.govmdpi.com For instance, the introduction of small substituents, such as amino groups, at the C-6 or C-7 positions has been shown to favorably impact binding to the NQO1 active site. nih.gov

Another core principle is the strategic placement of substituents to alter the electronic properties of the quinone system. The introduction of a methyl group at the C-2 position, for example, has been shown to induce changes in the biological activity of the resulting compound compared to its unsubstituted counterpart. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have shown that the type of substituent and its position are critical. A general observation is that 6-substituted derivatives often exhibit different activities than 7-substituted isomers, although this is not a strict rule and depends heavily on the nature of the substituent itself. mdpi.com

Synthetic Strategies for Introduction of Diverse Substituents at Varying Positions

A variety of synthetic methodologies have been developed to introduce a wide range of functional groups at different positions of the this compound scaffold. These strategies allow for systematic structural variation, which is crucial for detailed structure-mechanistic studies.

Substitution at the C-6 and C-7 Positions: The C-6 and C-7 positions on the quinone ring are common sites for modification. Nucleophilic aromatic substitution reactions are frequently employed to introduce substituents. For example, amino groups, which can be further functionalized, are often introduced at these positions. nih.gov Studies have successfully coupled various alkyl- or aryl-amino moieties to create libraries of C-6 and C-7 substituted amino-quinoline-5,8-diones for screening. nih.gov

Modification at the C-2 Position: The C-2 position on the pyridine ring is another key site for introducing diversity. The presence of the methyl group in 6,7-dichloro-2-methyl-5,8-quinolinedione provides a handle for further reactions. For instance, oxidation of the methyl group using selenium dioxide can yield a formyl group (an aldehyde) at the C-2 position. mdpi.com This aldehyde can then be used as a synthetic intermediate for a variety of subsequent transformations. The introduction of hydroxyl groups and chlorine atoms at this position has also been reported, further expanding the library of accessible derivatives. mdpi.com

Multi-component Reactions: Domino reactions provide an efficient route to complex dihydroquinoline structures fused to other rings. For instance, a one-pot reaction involving a natural benzoquinone, anilines, and aromatic aldehydes can produce dihydroquinoline derivatives through a sequence involving a Knoevenagel adduct formation, nucleophilic addition, and an electrocyclic ring closure. nih.gov These dihydroquinoline products can subsequently be oxidized to the corresponding quinoline (B57606) derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Development of Heterocyclic Ring System Analogues (e.g., Isoquinoline, Naphthalene, Pyridine Quinones)

The core this compound scaffold can be conceptually altered to produce a range of heterocyclic analogues, allowing for the exploration of how changes in the fundamental ring system affect properties. This includes the development of isoquinoline, naphthalene, and pyridine quinones.

Isoquinoline Analogues: The synthesis of isoquinoline-based systems represents a key structural variation. For example, methods have been developed for synthesizing new heterocyclic systems based on 5,6,7,8-tetrahydroisoquinolines. researchgate.net These syntheses often involve multi-step sequences starting from 3-oxo derivatives of tetrahydroisoquinoline, which undergo reactions like O-alkylation, cyclization, and condensation to build fused ring systems. researchgate.net Comparing the properties of 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione derivatives, particularly their spectroscopic characteristics, can provide insight into the role of the nitrogen atom's position within the heterocyclic ring. researchgate.net

Naphthalene and Pyridine Quinones: Naphthoquinones (NQ) are structurally similar to quinoline-diones, lacking the pyridine nitrogen. They are often used as a benchmark for studying the effects of the heterocyclic nitrogen. The electronic effects of substituents on the redox potentials of naphthoquinone derivatives have been studied extensively and provide a basis for understanding the more complex quinoline-dione system. nih.gov

Fused Heterocyclic Systems: More complex analogues involving the fusion of additional heterocyclic rings have also been synthesized. An efficient annulation of pentane-2,4-dione with 2-(2-bromophenyl)quinazolin-4(3H)-one, catalyzed by copper(I) iodide, leads to the formation of 6-hydroxy-6-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-ones. researchgate.net Such strategies significantly increase the structural complexity and allow for the creation of novel, multi-ring scaffolds.

Structure-Mechanistic Relationship (SMR) Studies Based on Systematic Structural Variation

SMR studies are essential for understanding how specific structural features of this compound derivatives translate into their chemical behavior and molecular interactions.

The redox potential of the quinone moiety is a fundamental property that is highly sensitive to the nature and position of substituents. This potential dictates the compound's ability to accept electrons and participate in redox cycling. The effect of a substituent is a combination of its inductive and resonance effects. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) and nitro (-NO₂) groups are expected to increase the redox potential due to their negative inductive and resonance effects. nih.gov This makes the quinone easier to reduce.

Halogens: A fluorine substituent is expected to increase the redox potential due to its strong inductive effect, which outweighs its positive resonance effect. nih.gov

Positional Effects: The magnitude of the change in redox potential is highly dependent on the substituent's position relative to the carbonyl groups. Substitutions at positions 2 and 3, which are further from the carbonyls, tend to have a smaller effect on the redox potential. nih.gov

The redox process for quinoline-based quinones is also influenced by pH. In acidic conditions (pH 0 to 4), the process can involve the participation of protons, which can protonate the heterocyclic nitrogen atom. This protonation leads to an increase in the redox potentials of the system. researchgate.net

Table 1: Effect of Substituent Type on the Redox Potential of Quinone Systems
Substituent GroupElectronic EffectExpected Impact on Redox PotentialReference
-OH (Hydroxyl)Strongly Donating (Resonance)Strong Decrease nih.gov
-OCH₃ (Methoxy)Donating (Resonance)Variable (Increase or Decrease) nih.gov
-F (Fluorine)Strongly Withdrawing (Inductive)Increase nih.gov
-CN (Cyano)Strongly Withdrawing (Inductive & Resonance)Strong Increase nih.gov
-NO₂ (Nitro)Strongly Withdrawing (Inductive & Resonance)Increase nih.gov

Structural modifications directly influence how these molecules interact with biological targets like proteins. Molecular docking studies have provided significant insights into these recognition processes. For derivatives of 6,7-dichloro-5,8-quinolinedione interacting with the NQO1 enzyme, specific non-covalent interactions are crucial for binding. mdpi.comresearchgate.net

The quinolinedione moiety often positions itself within a hydrophobic pocket of the enzyme's active site, interacting with aromatic residues such as Phenylalanine (Phe) and Tyrosine (Tyr). researchgate.net Hydrogen bonds are also critical for stable binding. For example, the nitrogen atom of the pyridine ring and the carbonyl oxygen at C-8 can form hydrogen bonds with residues like TYR126. mdpi.com

The introduction of substituents can create new interaction points. A hydroxyl group at the C-2 position, for instance, can form an additional hydrogen bond with the protein, potentially strengthening the interaction. mdpi.com The type and arrangement of these interactions are highly dependent on the specific substituent at the C-2 position. mdpi.com

Table 2: Key Non-Covalent Interactions of Quinolinedione Derivatives with NQO1
Molecular MoietyType of InteractionInteracting Amino Acid Residue (Example)Reference
5,8-Quinolinedione CoreHydrophobic InteractionPHE178, TYR128 researchgate.net
Pyridine Nitrogen (N1)Hydrogen BondTYR126 mdpi.com
Carbonyl Oxygen (C8=O)Hydrogen BondTYR126 mdpi.com
C-2 Hydroxyl GroupHydrogen BondTyrosine mdpi.com

Changes in the molecular structure of this compound derivatives are reflected in their spectroscopic properties and electronic structure. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze these changes. mdpi.com

The molecular electrostatic potential (MEP) map, which illustrates the charge distribution, shows that nucleophilic (negative potential) regions are typically localized near the nitrogen atom and the carbonyl oxygens. mdpi.com Introducing a substituent with an oxygen atom, such as a formyl or hydroxyl group at the C-2 position, can lead to the formation of an additional local potential minimum near that substituent. mdpi.com

The electronic transitions are governed by the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The delocalization of these frontier orbitals depends on the type of substituent. For a derivative with a formyl group at C-2, the HOMO may be localized near that group, whereas for other derivatives, it can be delocalized across the entire quinolinedione scaffold. mdpi.com The LUMO is typically delocalized over the quinone ring system. mdpi.com

Infrared (IR) spectroscopy can also distinguish between structural isomers. A notable difference is observed in the carbonyl stretching region for 5,8-quinolinedione versus 5,8-isoquinolinedione derivatives. The 5,8-quinolinedione compounds typically show two separate C=O vibration peaks, while the 5,8-isoquinolinedione isomers often exhibit only a single peak in this region, providing a useful diagnostic tool. researchgate.net

Mechanistic Investigations of Biological Interactions of 6 Methyl 5,8 Dihydroquinoline 5,8 Dione

Enzyme Inhibition and Activation Mechanisms (e.g., Topoisomerases, NADPH-Quinone Oxidoreductases, DNA Polymerases)

The interaction of quinoline-5,8-dione derivatives with various enzymes is a cornerstone of their mechanism of action. These interactions can lead to either inhibition or, in some cases, activation, triggering downstream cellular events.

Topoisomerases: Topoisomerases are crucial enzymes that regulate DNA topology during replication, transcription, and recombination. nih.gov They are validated targets for anticancer drugs. wikipedia.org Some synthetic derivatives of quinoline-5,8-dione have been shown to function as topoisomerase II (Topo II) inhibitors. nih.gov The mechanism often involves acting as a "topoisomerase poison," which stabilizes the transient covalent complex formed between the enzyme and DNA. nih.govwikipedia.org This stabilization prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of double-strand breaks. These DNA lesions are highly cytotoxic and can trigger apoptotic cell death in rapidly proliferating cancer cells. wikipedia.org While direct studies on 6-Methyl-5,8-dihydroquinoline-5,8-dione are limited, the established activity of the core scaffold suggests it may also function by stabilizing the Topo II-DNA cleavage complex.

NADPH-Quinone Oxidoreductases (NQO1): A primary molecular target for quinoline-5,8-diones is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, a process typically considered a detoxification pathway. nih.gov However, many quinoline-5,8-dione derivatives are excellent substrates for NQO1, which is often overexpressed in various solid tumors. nih.govmdpi.com The NQO1-catalyzed reduction of the quinone moiety can lead to a futile redox cycle. The resulting hydroquinone (B1673460) can be unstable and rapidly auto-oxidize back to the quinone, generating large amounts of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govmdpi.com This excessive oxidative stress can damage cellular components, including proteins, lipids, and DNA, ultimately inducing cancer cell death. mdpi.com Therefore, rather than being a simple inhibitor, this compound likely acts as a bioreductive agent that is activated by NQO1. The presence of substituents on the quinoline-5,8-dione ring, such as a methyl group, can influence the rate of this enzymatic conversion. mdpi.com

DNA Polymerases: Information regarding the direct inhibition or activation of DNA polymerases by this compound is not extensively documented in the current literature. However, compounds that interact with the DNA template, for instance by intercalation, can indirectly inhibit the progression of DNA polymerase along the strand, thereby disrupting the replication process.

Enzyme TargetCompound ClassObserved EffectIC₅₀ / Activity
Topoisomerase II Imidazo- and Thiazolo-5,8-quinolinedionesInhibitionStrong inhibition at 5 µM nih.gov
NQO1 Amino-quinoline-5,8-dione derivative (7d)Competitive InhibitionIC₅₀ = 0.52 µM nih.gov
NQO1 2-Methyl-5,8-quinolinedione derivative (12b)Substrate/ActivationHigh enzymatic conversion rate mdpi.com
IDO1 Thiazolo-5,8-quinolinedione (38)InhibitionIC₅₀ = 18 nM nih.gov

Nucleic Acid (DNA/RNA) Interaction Mechanisms (e.g., Intercalation, Groove Binding, Covalent Adduct Formation)

The ability of planar aromatic molecules to interact with the structure of DNA is a well-established mechanism for many cytotoxic agents. The flat ring system of this compound makes it a prime candidate for such interactions, primarily through non-covalent modes like intercalation.

The primary mode of interaction for many quinoline-based compounds with DNA is intercalation. nih.gov This involves the insertion of the planar quinoline (B57606) ring system between the base pairs of the DNA double helix. This binding mode is stabilized by π-π stacking interactions with the aromatic nucleotide bases. Intercalation can cause significant structural distortions in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Several spectroscopic techniques are employed to confirm and characterize the binding of compounds like this compound to DNA.

UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for studying DNA-ligand interactions. nih.gov Upon intercalation, the electronic transitions of the compound are perturbed, often resulting in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the maximum absorption wavelength. mdpi.com Titrating a solution of the compound with increasing concentrations of DNA allows for the calculation of the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA.

Fluorescence Spectroscopy: The intrinsic fluorescence of a compound can be quenched or enhanced upon binding to DNA. A common method is the ethidium (B1194527) bromide (EB) displacement assay. EB is a known DNA intercalator that fluoresces strongly when bound to DNA. A compound that competes with EB for intercalation sites will displace it, leading to a quenching of the EB-DNA fluorescence. This provides strong evidence for an intercalative binding mode. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA and is used to detect conformational changes upon ligand binding. mdpi.com The characteristic CD spectrum of B-form DNA includes a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to right-handed helicity). mdpi.com Intercalating agents can induce significant changes in these bands, providing further evidence of interaction and offering insights into the nature of the conformational perturbations. nih.gov

Physical methods provide complementary evidence for the mode of DNA binding.

Viscosity Measurements: The viscosity of a DNA solution is sensitive to its length. Intercalating agents unwind and lengthen the DNA helix to accommodate the bound ligand, leading to a measurable increase in the solution's viscosity. In contrast, groove binding or electrostatic interactions typically cause less significant changes in DNA length and thus have a minimal effect on viscosity.

Gel Electrophoresis: This technique is particularly useful for studying the effects of topoisomerase inhibitors. In a plasmid cleavage assay, supercoiled plasmid DNA is incubated with a topoisomerase. The enzyme relaxes the supercoiled form into a slower-migrating open circular form. A topoisomerase poison like a quinoline-5,8-dione derivative will stabilize the cleaved DNA-enzyme complex, leading to an accumulation of a linear form of the plasmid, which migrates differently on an agarose (B213101) gel. nih.gov

TechniqueObservation for IntercalationInformation Gained
UV-Vis Spectroscopy Hypochromism & Bathochromic ShiftBinding Affinity (Kb), Binding Mode mdpi.com
Fluorescence Spectroscopy Quenching of EB-DNA FluorescenceCompetitive Binding, Intercalation nih.gov
Circular Dichroism Perturbation of DNA bands at 245/275 nmConformational Changes, Binding Mode nih.govmdpi.com
Viscometry Increase in relative viscosity of DNA solutionDNA Lengthening, Intercalation
Gel Electrophoresis Linearization of plasmid DNA (Topo assay)Stabilization of DNA-Enzyme Complex nih.gov

Protein Binding and Conformational Perturbation Studies (e.g., Serum Albumins, Specific Receptor Proteins)

The interaction of a compound with proteins, particularly transport proteins like serum albumin, is critical for its pharmacokinetic profile, including its distribution and bioavailability.

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are the major transport proteins in blood plasma and are known to reversibly bind a wide variety of drugs. nih.govscienceopen.com This binding affects the free concentration of the drug available to act on its target. Understanding the binding of this compound to these proteins is essential for evaluating its potential as a therapeutic agent. The interaction can cause conformational changes in the protein, which can be probed using various biophysical techniques.

Fluorescence spectroscopy and computational molecular docking are powerful complementary tools for investigating protein-ligand interactions.

Fluorescence Spectroscopy: Proteins like HSA and BSA possess intrinsic fluorescence due to the presence of tryptophan and tyrosine residues. nih.gov When a ligand binds near these fluorophores, it can cause a quenching of the fluorescence intensity. scienceopen.com By analyzing the quenching data at different temperatures using the Stern-Volmer equation, one can determine the quenching mechanism (static or dynamic), binding constants (Ka), and the number of binding sites (n). nih.govscienceopen.com Synchronous fluorescence can provide information about the microenvironment around the tryptophan and tyrosine residues, indicating conformational changes in the protein upon ligand binding. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It allows for the visualization of the binding pocket and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. nih.govresearchgate.net For serum albumin, docking can help identify the specific binding site (e.g., Sudlow's site I or site II) and corroborate experimental findings from fluorescence studies. nih.gov

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions. nih.gov

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a protein. whiterose.ac.uk A single ITC experiment can provide a complete thermodynamic profile of the interaction, including:

Binding Affinity (Ka): A direct measure of the strength of the interaction.

Stoichiometry (n): The molar ratio of ligand to protein in the complex.

Enthalpy Change (ΔH): The heat change associated with the binding event, reflecting the bond formation and breakage.

Entropy Change (ΔS): Calculated from the Gibbs free energy (ΔG = -RTlnKa) and enthalpy (ΔG = ΔH - TΔS), the entropy change reflects changes in the system's disorder, including conformational changes and solvent rearrangement upon binding. nih.govwhiterose.ac.uk

This complete thermodynamic signature helps to elucidate the driving forces behind the binding event, distinguishing between enthalpy-driven and entropy-driven interactions, which is invaluable for rational drug design. nih.govnih.gov

ParameterDescriptionMethod of Determination
Binding Constant (Ka) Measures the affinity of the ligand for the protein.Fluorescence Quenching, ITC nih.govtainstruments.com
Stoichiometry (n) Number of ligand molecules bound per protein molecule.Fluorescence Quenching, ITC nih.govtainstruments.com
Enthalpy Change (ΔH) Heat released or absorbed during binding.Isothermal Titration Calorimetry (ITC) whiterose.ac.uk
Entropy Change (ΔS) Change in the disorder of the system upon binding.Calculated from ITC data (ΔG, ΔH) whiterose.ac.uk
Gibbs Free Energy (ΔG) Indicates the spontaneity of the binding process.Calculated from Ka (ITC or Fluorescence) whiterose.ac.uk

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound 6-Methylquinoline-5,8-dione
Ethidium Bromide (EB) 3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide
Human Serum Albumin (HSA) Human Serum Albumin
Bovine Serum Albumin (BSA) Bovine Serum Albumin

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation Pathways

There is no available information on the ability of this compound to induce oxidative stress or generate reactive oxygen species.

Superoxide Anion Radical Generation and Detection

No studies were found that investigate the generation or detection of superoxide anion radicals in relation to this compound.

Redox Cycling Mechanisms and Cellular Antioxidant Depletion

The potential for this compound to undergo redox cycling or cause depletion of cellular antioxidants has not been documented in the scientific literature.

Antioxidant and Pro-oxidant Activity at the Molecular Level (e.g., Radical Scavenging Mechanisms)

There is a lack of data on the antioxidant or pro-oxidant properties of this compound at a molecular level, including any potential radical scavenging mechanisms.

Cell-Based Studies for Elucidating Molecular Pathways and Intracellular Events (e.g., Apoptosis Induction Mechanisms, Autophagy Modulation, Cell Cycle Arrest Pathways)

No cell-based studies have been published that elucidate the molecular pathways affected by this compound, including its effects on apoptosis, autophagy, or cell cycle arrest.

Flow Cytometry for Cell Cycle and Apoptosis Pathway Analysis

There are no available studies that have utilized flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis pathways.

Western Blotting for Protein Expression and Signaling Pathway Modulation

No research has been published that employs Western blotting to investigate changes in protein expression or the modulation of signaling pathways in response to treatment with this compound.

Due to the absence of specific research on this compound for the requested topics, a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time.

Interaction with Cellular Redox Systems (e.g., Glutathione (B108866), Ascorbate (B8700270), Thioredoxin Reductase)

The electrophilic nature of the quinone ring in this compound suggests that it is likely to interact with endogenous nucleophiles and redox systems, thereby altering the cellular redox balance.

Glutathione: Quinones are known to react with the primary cellular antioxidant, glutathione (GSH), a tripeptide containing a nucleophilic thiol group. This reaction, known as glutathione conjugation, is a critical detoxification pathway. For instance, the parent compound, quinoline-5,8-dione (QLD), has been shown to react efficiently with GSH at room temperature, forming a QLD-GSH conjugate. nih.gov This process can lead to the depletion of intracellular GSH stores, potentially rendering cells more susceptible to oxidative stress. The reaction is typically a Michael-type addition of the thiol group of GSH to the electrophilic carbon of the quinone ring. The regioselectivity of this addition can be influenced by factors such as pH. nih.gov

Ascorbate: Ascorbic acid (Vitamin C) is another crucial component of the cellular antioxidant defense system. It can act as a reducing agent for quinones, converting them to less reactive hydroquinones in a pH-dependent manner. rsc.org The reaction rate increases significantly with pH, indicating that the ascorbate anion is a more potent reducing agent than the undissociated acid. rsc.orgnih.gov This redox cycling between the quinone and hydroquinone forms, driven by ascorbate, can generate reactive oxygen species (ROS) like hydrogen peroxide, a phenomenon that has been explored for its pro-oxidant activities. rsc.orgresearchgate.net

Thioredoxin Reductase: The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key regulator of cellular redox balance and a target for various bioactive compounds, including quinones. mdpi.com Quinones can interact with mammalian thioredoxin reductases in multiple ways, acting as either substrates or inhibitors. nih.govresearchgate.net Some antitumor quinones have been identified as mechanism-based inhibitors of TrxR, where the enzyme metabolizes the quinone, leading to the formation of reactive species that cause irreversible inhibition of the enzyme's activity. nih.gov For example, phenanthrene (B1679779) quinone has been shown to be a potent inhibitor of TrxR. nih.gov The inhibition of TrxR can disrupt cellular redox homeostasis and signaling pathways that are dependent on the thioredoxin system. mdpi.com

Table 1: Summary of Interactions of Quinone Compounds with Cellular Redox Systems

Interacting MoleculeType of Interaction with QuinonesOutcome of InteractionReference
Glutathione (GSH)Covalent Adduct FormationDepletion of cellular GSH, formation of quinone-GSH conjugates. nih.gov
Ascorbic AcidRedox CyclingReduction of quinone to hydroquinone, potential generation of ROS. rsc.orgrsc.org
Thioredoxin Reductase (TrxR)Substrate or InhibitorCan be reduced by TrxR or can act as a mechanism-based inhibitor. nih.govnih.gov

Microbiological Target Mechanism of Action Studies (e.g., Specific Enzyme Inhibition in Bacteria/Fungi in vitro)

The antimicrobial properties of quinoline derivatives have been extensively documented, and their mechanisms of action often involve multiple targets within microbial cells. nih.govresearchgate.net While specific studies on this compound are not available, the mechanisms of related compounds offer insights into its potential antimicrobial activities.

Antibacterial Mechanisms: A prominent mechanism of action for the broader class of quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.gov These enzymes are responsible for managing DNA supercoiling during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death. Additionally, some quinoline-based compounds have been found to inhibit other bacterial enzymes, such as DNA methyltransferases, which are crucial for various cellular processes. nih.gov The ability of certain quinoline hybrids to bind to DNA and affect various enzymatic systems further underscores the multi-target nature of this class of compounds. mdpi.comnih.gov

Antifungal Mechanisms: The antifungal activity of quinoline derivatives is often associated with the disruption of fungal cell structure and function. Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated that these compounds can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. researchgate.net This leads to the leakage of cellular contents and ultimately, cell death. Another investigated mechanism for a quinoline derivative involved causing abnormal morphology of the cell membrane, which increased its permeability. nih.gov Some substituted 8-quinolinol sulfonic acids have also shown significant fungal inhibition. fordham.edu The antifungal activity of quinoline derivatives can be selective, with some compounds showing strong inhibitory effects against pathogenic Candida species with low toxicity to mammalian cells. acs.org

Table 2: Potential Antimicrobial Mechanisms of Action for Quinoline Derivatives

Microbial TargetProposed Mechanism of ActionOrganism TypeReference
DNA Gyrase and Topoisomerase IVInhibition of enzyme activity, leading to DNA damage.Bacteria nih.gov
DNA MethyltransferasesInhibition of enzyme activity.Bacteria nih.gov
Cell Wall and MembraneDamage to structural integrity, increased permeability.Fungi researchgate.netnih.gov

Applications of 6 Methyl 5,8 Dihydroquinoline 5,8 Dione in Advanced Materials and Analytical Chemistry

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based molecules to create lightweight, flexible, and cost-effective electronic devices. Quinoline (B57606) derivatives have emerged as promising materials in this arena, particularly in the development of third-generation photovoltaic cells and organic light-emitting diodes (OLEDs). ista.ac.atresearchgate.netnih.gov The electronic characteristics of these molecules, such as their absorption spectra and energy levels, are critical to their performance in such devices. ista.ac.atresearchgate.net

Charge Transport Properties in Organic Semiconductors

Computational analyses of various 5,8-quinolinedione (B78156) derivatives have shown that the delocalization of π electrons is a common feature, which is crucial for charge transport. mdpi.com The introduction of a methyl group, as in 6-Methyl-5,8-dihydroquinoline-5,8-dione, can influence the molecular packing and electronic properties, which in turn affects charge mobility.

Role as Electron Acceptors or Donors in Organic Photovoltaic Cells

In organic photovoltaic (OPV) cells, the active layer typically consists of a blend of an electron donor and an electron acceptor material. Upon light absorption, the donor material generates an exciton (B1674681) (a bound electron-hole pair), which then migrates to the donor-acceptor interface to be separated into free charge carriers. Quinoline derivatives have been extensively investigated for their potential in OPV applications. nih.govresearchgate.netnih.gov

Given the inherent electron-deficient nature of the quinone ring system, this compound is theoretically well-suited to function as an electron acceptor. For a material to be an effective electron acceptor, its LUMO energy level must be appropriately aligned with the HOMO of the donor material to facilitate efficient charge transfer. Theoretical investigations of various quinoline-based dyes for dye-sensitized solar cells (DSSCs), a type of photovoltaic cell, have shown that their HOMO and LUMO energy levels can be tuned to ensure efficient electron injection and dye regeneration. nih.govwu.ac.th

Computational studies on new quinoline-derivative dyes have demonstrated that their LUMO levels can be positioned above the conduction band of titanium dioxide (a common semiconductor in DSSCs), which is a critical requirement for effective electron transfer. nih.gov This suggests that by appropriate molecular engineering, the electronic properties of this compound could be optimized for its role as an electron acceptor in OPVs.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Quinoline derivatives are also recognized as valuable materials for the emission layer of OLEDs. researchgate.netnih.gov The electroluminescent properties of these compounds are key to their function in converting electricity into light. While there is no specific research on the application of this compound in OLEDs, related quinoline-based materials have shown promise. For example, nanoparticles of bis(2-methyl-8-hydroxyquinoline) lead have been synthesized and their luminescence properties suggest potential applications in OLEDs. researchgate.net

In the realm of Organic Field-Effect Transistors (OFETs), which are fundamental components of organic integrated circuits, the semiconductor material is of utmost importance. As previously mentioned, the quinone moiety's high electron affinity makes it a strong candidate for n-type semiconductors in OFETs. nih.gov A benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivative, which incorporates a quinone structure, has been successfully used as the active layer in n-type OFETs, demonstrating good air stability and high electron mobilities. nih.gov This suggests that this compound could potentially exhibit n-type semiconductor behavior, making it a candidate for use in OFETs.

Electrochemical Energy Storage Systems

The increasing demand for efficient and sustainable energy storage solutions has spurred research into organic electrode materials for batteries. Quinone-based compounds are particularly attractive due to their ability to undergo reversible redox reactions, their high theoretical specific capacities, and the natural abundance of their constituent elements.

Components in Aqueous and Nonaqueous Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic electrolytes are being actively investigated to replace traditional metal-based systems. ista.ac.atnih.gov Heterocyclic quinones, including structures related to quinoline-5,8-dione, are being explored as potential anolytes (negative electrolytes) or catholytes (positive electrolytes) in RFBs. ista.ac.atnih.gov

The performance of these molecules in an RFB is determined by their redox potential, solubility, and stability. Computational studies have been employed to design and screen vast libraries of quinone derivatives to identify candidates with optimal properties for RFB applications. frontiersin.org These studies focus on tuning the redox potential and increasing solubility through molecular modifications. frontiersin.org For instance, the introduction of various functional groups to the quinone backbone can significantly impact these properties. researchgate.net

While specific data for this compound in RFBs is lacking, research on related heterocyclic quinones has shown that they can exhibit the necessary electrochemical behavior. ista.ac.atnih.gov The redox potential of the quinone moiety can be tuned by the surrounding molecular structure, and the nitrogen atom in the quinoline ring can influence the electronic properties and solubility.

Electrode Materials in Organic Batteries

Beyond flow batteries, quinone derivatives are also being investigated as electrode materials in more conventional organic batteries. The ability of quinones to undergo multi-electron redox reactions is a key advantage, as it can lead to higher energy densities. The core 5,8-quinolinedione structure is a known pharmacophore that participates in redox cycling. mdpi.com

The electrochemical behavior of substituted quinoline-5,8-diones has been a subject of interest, with studies exploring how different substituents affect their properties. acs.orgmdpi.com The methyl group in this compound would likely influence its electrochemical potential and solid-state packing, which are critical factors for its performance as a battery electrode.

Despite a comprehensive search for "this compound," no specific research or applications directly corresponding to the requested outlines were found. Scientific literature available through the performed searches does not detail the use of this specific compound in the fields of advanced materials, analytical chemistry, dyes, pigments, chromogenic sensors, catalytic applications, supramolecular assembly, self-healing materials, or coatings and pigment technologies.

The search results did yield information on related but distinct compounds, such as other quinoline-dione derivatives, which have been investigated for various biological and chemical applications. However, these findings are not directly applicable to "this compound" and therefore fall outside the strict scope of the requested article.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the currently available and accessible literature. Further research on this specific compound may be necessary to determine its properties and potential applications in the outlined areas.

Environmental Fate and Transformation of 6 Methyl 5,8 Dihydroquinoline 5,8 Dione

Photodegradation Mechanisms Under Simulated Environmental Conditions

The photodegradation of 6-Methyl-5,8-dihydroquinoline-5,8-dione in the environment is anticipated to be a significant transformation pathway. While direct studies on this specific compound are lacking, research on the photodegradation of quinoline (B57606) provides valuable insights into potential mechanisms.

Quinoline has been shown to degrade in water when exposed to sunlight, with predicted half-lives varying depending on the season. researchgate.net For instance, in near-surface lake water at 40° N latitude, the half-life of quinoline was estimated to be about 14 calendar days in summer and 123 calendar days in winter. researchgate.net The photodegradation process is significantly accelerated by the presence of substances that produce hydroxyl radicals, such as sodium nitrate (B79036) and dissolved organic matter. researchgate.net The rate of degradation is also influenced by pH, with faster rates observed at a lower pH of 4.5 compared to a pH of 7.0. researchgate.net

The primary initial photoproducts of quinoline are 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline (B1678124), formed in low yields. researchgate.net Prolonged irradiation can lead to the destruction of the aromatic nucleus. researchgate.net It is plausible that this compound would undergo similar hydroxyl radical-mediated degradation. The presence of the methyl group and the dione (B5365651) structure may influence the rate and products of photodegradation. The dione moiety, in particular, might be susceptible to photochemical reactions, potentially leading to ring-opening or other transformations.

Table 1: Summary of Quinoline Photodegradation Studies

ParameterConditionObservationReference
Half-life (Summer)Near-surface lake water (40° N latitude)Approximately 14 days researchgate.net
Half-life (Winter)Near-surface lake water (40° N latitude)Approximately 123 days researchgate.net
AccelerantsAquatic environmentsSodium nitrate, dissolved organic matter researchgate.net
Effect of pHWaterFaster degradation at pH 4.5 than at pH 7.0 researchgate.net
Identified PhotoproductsWater2-hydroxyquinoline, 8-hydroxyquinoline researchgate.net

Biodegradation Pathways and Microbial Metabolism in Aquatic and Soil Systems

The biodegradation of this compound is expected to be a key process in its environmental dissipation, likely involving microbial communities in both aquatic and soil systems. wikipedia.orgunifesp.br Although specific studies on this compound are unavailable, extensive research on quinoline and methylquinolines indicates that such N-heterocyclic compounds can be utilized by various microorganisms as a sole source of carbon and nitrogen. nih.govnih.govmdpi.com

Numerous bacterial strains, including species of Pseudomonas, Rhodococcus, and Comamonas, have been isolated that can degrade quinoline under aerobic conditions. researchgate.netnih.gov The initial step in the aerobic biodegradation of quinoline typically involves hydroxylation, leading to the formation of intermediates such as 2-hydroxyquinoline. researchgate.net Two common degradation pathways for quinoline have been identified: the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway. nih.govresearchgate.net

The presence and position of a methyl group on the quinoline ring can significantly influence biodegradability. Some methylquinolines can be transformed or degraded by quinoline-degrading bacteria, while others may be more resistant. nih.govresearchgate.net For instance, some Pseudomonas strains that degrade quinoline can hydroxylate certain methylquinolines but cannot fully degrade them. nih.govnih.gov The position of the methyl group can sterically hinder enzymatic attack, potentially slowing down or inhibiting degradation. researchgate.net Given its structure, the biodegradation of this compound would likely be initiated by microbial enzymatic action on the quinoline ring system, possibly through hydroxylation, followed by ring cleavage. The dione functional groups may also be subject to microbial reduction or other transformations.

Table 2: Microorganisms Involved in the Biodegradation of Quinoline and Related Compounds

MicroorganismCompound DegradedKey FindingsReference
Pseudomonas aeruginosa QP and P. putida QPQuinoline, some methylquinolinesProduces hydroxyquinolines as intermediates. nih.govnih.gov
Pseudomonas sp.QuinolineDegrades via the 8-hydroxycoumarin pathway. nih.gov
Rhodococcus gordoniae strain JH145QuinolineTolerates high salt concentrations and degrades quinoline via two pathways. mdpi.comnih.gov
Comamonas sp.QuinolineDegradation initiated by hydroxylation to form 2-oxo-1,2-dihydroquinoline. researchgate.net
Desulfobacterium indolicumQuinoline, 6- and 8-methylquinolineInitial hydroxylation at position 2. researchgate.net

Identification and Characterization of Environmental Transformation Products

The environmental transformation of this compound would likely result in a variety of products arising from both photodegradation and biodegradation. Based on studies of quinoline, hydroxylated derivatives are expected to be primary initial transformation products.

As mentioned, photodegradation of quinoline yields 2-hydroxyquinoline and 8-hydroxyquinoline. researchgate.net Microbial degradation of quinoline also proceeds through hydroxylated intermediates. For example, the degradation of quinoline by Pseudomonas sp. leads to the formation of 2-hydroxyquinoline and 2,8-dihydroxyquinoline. nih.gov Similarly, Desulfobacterium indolicum transforms quinoline and some methylquinolines via initial hydroxylation at the 2-position. researchgate.net

For this compound, it is conceivable that initial transformation products would include hydroxylated forms of the molecule. The position of hydroxylation would be determined by the specific enzymatic systems of the degrading microorganisms or the nature of the photochemical reactions. Further degradation would likely involve cleavage of one or both of the rings, leading to the formation of simpler aliphatic compounds, and ultimately, mineralization to carbon dioxide, water, and inorganic nitrogen. The dione functional groups could also be reduced to hydroxyl groups, forming a diol, which could then undergo further transformation.

Adsorption, Desorption, and Leaching Behavior in Environmental Compartments

The mobility of this compound in the environment will be governed by its adsorption and desorption characteristics in soil and sediment. The behavior of quinoline provides a basis for predicting these properties.

The sorption of quinoline to subsurface materials is strongly influenced by pH. unl.edu As a weak base, quinoline can become protonated in acidic environments, and this cationic form is more strongly adsorbed to negatively charged soil particles. unl.edu Consequently, the mobility of quinoline is expected to be higher in neutral to alkaline soils. unl.edu

The organic carbon content of the soil is another critical factor affecting the sorption of quinoline. acs.org In general, higher organic carbon content leads to increased adsorption and reduced mobility. nih.gov Studies on quinoline in a sandy soil showed that the retardation factor was pH-dependent, with greater retardation (and thus lower mobility) observed at a lower pH. acs.org

Given its structure, this compound is likely to exhibit similar pH-dependent sorption behavior. The presence of the methyl group and the dione functional groups may also influence its interaction with soil components. The dione groups, being polar, could potentially increase the compound's affinity for soil organic matter and clay surfaces through various intermolecular forces. Therefore, the leaching potential of this compound is expected to be dependent on soil type, organic matter content, and the pH of the surrounding environment.

Table 3: Factors Influencing the Sorption and Mobility of Quinoline in Soil

FactorEffect on SorptionEffect on MobilityReference
Low pH (acidic conditions)Increased sorption of protonated formDecreased mobility unl.eduacs.org
High pH (neutral to alkaline conditions)Decreased sorption of neutral formIncreased mobility unl.edu
High organic carbon contentIncreased sorptionDecreased mobility acs.orgnih.gov
Low organic carbon contentDecreased sorptionIncreased mobility unl.edu

Q & A

Q. What are the standard synthetic routes for 6-methyl-5,8-dihydroquinoline-5,8-dione and its derivatives?

The compound is typically synthesized via oxidation of precursor quinoline derivatives. For example, quinoline-5,8-dione derivatives can be prepared by oxidizing 5-hydroxyquinoline with iodobenzene diacetate (PIDA) in a CH₃CN:H₂O (2:1) mixture . Subsequent modifications, such as Michael additions with substituted amines or acrylates, yield derivatives like 6-(phenylamino)quinoline-5,8-dione. Non-regioselective reactions may produce regioisomers, which are separated via column chromatography (CH₂Cl₂/MeOH = 20:1) .

Q. How is structural characterization performed for quinoline-5,8-dione derivatives?

Structural confirmation relies on ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%). For example, in derivatives like 6g and 7g, NMR data (e.g., aromatic proton shifts) and HRMS m/z values validate regiochemistry and functional group placement . Chromatographic retention times further distinguish regioisomers .

Q. What in vitro assays are used to evaluate the antiproliferative activity of quinoline-5,8-dione derivatives?

The Sulforhodamine B (SRB) assay is commonly employed. For instance, derivatives such as 6d (IC₅₀ = 0.80 µM) and 7d (IC₅₀ = 0.59 µM) were tested against HeLaS3 cervical cancer cells, with paclitaxel (IC₅₀ = 1.01 µM) as a control. Dose-response curves and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How do quinoline-5,8-dione derivatives overcome multidrug resistance (MDR) in cancer cells?

Derivatives like 6h and 7d exhibit potency against MDR KB-vin cells (IC₅₀ = 0.97–1.52 µM), comparable to paclitaxel. Structural features such as 4-(4-methylpiperazin-1-yl)phenylamino groups enhance cellular uptake or inhibit efflux pumps. Synergistic studies with verapamil (a P-gp inhibitor) could clarify resistance mechanisms .

Q. What metabolic pathways detoxify quinoline-5,8-dione derivatives in human cells?

In lung cells (A549, H358, HBEC-KT), quinone derivatives undergo glutathione (GSH) conjugation, catechol reduction, and phase II sulfation/glucuronidation. LC-MS/MS identifies metabolites like GSH-B[a]P-7,8-dione and 8-O-methyl-catechol, while adenylate adducts suggest DNA interaction risks .

Q. How can regioselectivity be controlled during quinoline-5,8-dione derivatization?

Michael additions to quinone moieties are inherently non-regioselective, yielding 6- and 7-substituted isomers. Catalytic bases (e.g., K₂CO₃) and steric effects influence product ratios. For example, 6-substituted isomers (e.g., 6a–6f) dominate in reactions with indole-ethanamines, separable via silica gel chromatography .

Q. What computational models predict the bioactivity of quinoline-5,8-dione derivatives?

QSAR studies correlate molecular descriptors (e.g., logP, polar surface area) with antiproliferative activity. For example, methylsulfinyl or methylamino substituents at positions 6/7 enhance cytotoxicity, as seen in derivatives 20–22 . Density functional theory (DFT) can model redox potentials linked to NQO1 enzyme activation .

Q. How are quinoline-5,8-dione derivatives quantified in biological matrices?

MALDI-MS with quinoline-5,8-dione (QLD) tagging enables GSH quantification. QLD-GSH conjugates form at room temperature, detected via m/z shifts (e.g., Δm/z = +229 for QLD-GSH). Internal standards (e.g, isotopically labeled GSH) improve accuracy .

Data Contradiction and Optimization

Q. How can discrepancies in IC₅₀ values across studies be reconciled?

Variability arises from cell line specificity (e.g., HeLaS3 vs. KB-vin) and assay conditions (e.g., serum concentration). Normalizing data to reference compounds (e.g., paclitaxel) and reporting 95% confidence intervals enhances comparability .

Q. What structural modifications enhance antimicrobial activity?

Bis-alkynylation at positions 6/7 (e.g., 6,7-dibromo derivatives) improves antibacterial potency against Gram-positive strains. Substituent hydrophobicity (e.g., phenylthio groups) correlates with membrane disruption efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.